Cas no 6579-27-7 (2,6-dichloro-α-chlorobenzaldoxime)
2,6-dichloro-α-chlorobenzaldoxime Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dichloro-n-hydroxybenzenecarboximidoyl chloride
- 2,6-Dichloro-N-hydroxybenzene-carboximidoyl chloride
- (Z)-2,6-dichloro-N-hydroxybenziMidoyl chloride
- 2,6-Dichlorobenzenehydroximic acid chloride
- 2,6-Dichlorobenzohydroxamoyl chloride
- 2,6-dichlorobenzohydroximinoyl chloride
- 2,6-Dichlorobenzohydroximoyl chloride
- 2,6-DICHLORO-N-HYDROXYBENZENECARBOXIMIDOYL CHLOR
- 2,6-Dichloro-n-hydroxybenzenecarboximidoyl chlorid
- 2,6-Dichloro-N-hydroxybenzenecarboxiMidoyl chloride, Tech.
- 2,6-dichlorophenylhydroxamoyl chloride
- 2,6-dichlorophenylhydroximic chloride
- alpha-Chloro-2,6-dichlorobenzaldoxime
- N-[(Chloro)(2,6-dichlorophenyl)methylene]hydroxyamine
- alpha,2,6-Trichlorobenzaldoxime
- 2,6-Dichloro-N-hydroxybenzimidoyl chloride
- (E)-2,6-dichloro-N-hydroxybenzimidoyl chloride
- MFCD00221426
- AKOS027383281
- AM20040967
- STR09346
- F2163-0263
- 6579-27-7
- 1782938-75-3
- (1Z)-2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride
- CS-M0367
- SCHEMBL1106341
- A1-36658
- ZB1453
- 35623-69-9
- (Z)-2,6-dichloro-N-hydroxybenzene-1-carbonimidoyl chloride
- Benzenecarboximidoyl chloride, 2,6-dichloro-N-hydroxy-
- 2,6-Dichloro-alpha-Chlorobenzaldoxime
- (E)-2,6-dichlorobenzoyl chloride oxime
- 2,6-dichloro-N-hydroxybenzenecarbonimidoyl chloride
- AKOS028111647
- LXWQVTNZUIURFE-UHFFFAOYSA-N
- CID 2800164
- 2,6-dichloro-α-chlorobenzaldoxime
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- MDL: MFCD00221426
- Inchi: 1S/C7H4Cl3NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H/b11-7-
- InChI Key: LXWQVTNZUIURFE-XFFZJAGNSA-N
- SMILES: ClC1C=CC=C(C=1/C(=N/O)/Cl)Cl
Computed Properties
- Exact Mass: 222.93600
- Monoisotopic Mass: 222.936
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.6A^2
- XLogP3: 3.9
Experimental Properties
- Density: 1.53
- Melting Point: 93-95 ºC
- Boiling Point: 349.187 °C at 760 mmHg
- Flash Point: 164.983 °C
- Refractive Index: 1.597
- PSA: 32.59000
- LogP: 3.36800
2,6-dichloro-α-chlorobenzaldoxime Security Information
- Hazard Statement: Corrosive
-
Hazardous Material Identification:
2,6-dichloro-α-chlorobenzaldoxime Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2,6-dichloro-α-chlorobenzaldoxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D650490-100mg |
2,6-dichloro-α-chlorobenzaldoxime |
6579-27-7 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D650490-500mg |
2,6-dichloro-α-chlorobenzaldoxime |
6579-27-7 | 500mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D650490-1g |
2,6-dichloro-α-chlorobenzaldoxime |
6579-27-7 | 1g |
$ 230.00 | 2022-06-05 | ||
| Apollo Scientific | OR29933-1g |
alpha,2,6-Trichlorobenzaldoxime |
6579-27-7 | 1g |
£80.00 | 2024-05-24 | ||
| Apollo Scientific | OR29933-5g |
alpha,2,6-Trichlorobenzaldoxime |
6579-27-7 | 5g |
£167.00 | 2024-05-24 | ||
| Apollo Scientific | OR29933-10g |
alpha,2,6-Trichlorobenzaldoxime |
6579-27-7 | 10g |
£320.00 | 2024-05-24 | ||
| Ambeed | A546449-1g |
2,6-Dichloro-N-hydroxybenzimidoyl chloride |
6579-27-7 | 97% | 1g |
$75.00 | 2021-07-07 | |
| abcr | AB227363-5g |
2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride, tech.; . |
6579-27-7 | 5g |
€590.90 | 2025-04-17 | ||
| abcr | AB227363-10g |
2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride, tech.; . |
6579-27-7 | 10g |
€1010.30 | 2025-04-17 | ||
| A2B Chem LLC | AH15112-500mg |
2,6-Dichloro-N-hydroxybenzimidoyl chloride |
6579-27-7 | >95% | 500mg |
$205.00 | 2024-04-19 |
2,6-dichloro-α-chlorobenzaldoxime Suppliers
2,6-dichloro-α-chlorobenzaldoxime Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2,6-dichloro-α-chlorobenzaldoxime
Comprehensive Analysis of 2,6-Dichloro-α-chlorobenzaldoxime (CAS No. 6579-27-7): Properties, Applications, and Industry Trends
2,6-Dichloro-α-chlorobenzaldoxime (CAS No. 6579-27-7) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This chlorinated benzaldoxime derivative is characterized by its high reactivity and selective functional groups, making it valuable in various industrial and research contexts. As sustainability and green chemistry become dominant themes in modern chemical innovation, compounds like 2,6-dichloro-α-chlorobenzaldoxime are being reevaluated for their potential in eco-friendly synthesis and advanced material development.
The molecular structure of 2,6-dichloro-α-chlorobenzaldoxime features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, along with a chlorinated aldoxime functional group. This arrangement contributes to its distinctive electronic properties and thermal stability, which are frequently discussed in academic forums and patent literature. Researchers investigating heterocyclic compound synthesis or crop protection intermediates often explore this compound's behavior under different reaction conditions. Recent studies have highlighted its role as a precursor in the development of novel agrochemicals and pharmaceutical intermediates, aligning with current industry demands for more efficient synthetic pathways.
From an analytical chemistry perspective, CAS 6579-27-7 presents interesting challenges and opportunities. Its characteristic NMR spectra and mass fragmentation patterns are frequently referenced in spectroscopic databases, making it a valuable reference standard for method development. Laboratories focusing on environmental analysis or forensic chemistry sometimes utilize this compound as a marker or internal standard due to its well-defined chromatographic behavior. The growing interest in high-purity specialty chemicals has led to improved purification techniques for 2,6-dichloro-α-chlorobenzaldoxime, with advanced crystallization methods and chromatography protocols being developed to meet stringent quality requirements.
In material science applications, the electrophilic nature of 2,6-dichloro-α-chlorobenzaldoxime makes it a candidate for modifying polymer surfaces or creating functionalized nanomaterials. This aligns with current research trends in smart materials and surface engineering, where precise chemical modification is crucial. The compound's ability to participate in click chemistry reactions has been explored in several recent publications, particularly in the context of developing bioconjugates or molecular probes for diagnostic applications.
Regulatory and safety considerations for handling 2,6-dichloro-α-chlorobenzaldoxime follow standard laboratory protocols for chlorinated organic compounds. While not classified as hazardous under normal handling conditions, proper personal protective equipment (PPE) and ventilation systems are recommended when working with this material. The compound's storage stability and compatibility with common laboratory materials have been well-documented, with amber glass containers under inert atmosphere being the preferred storage method for long-term preservation.
The commercial availability of CAS 6579-27-7 has expanded in recent years to meet growing demand from research institutions and specialty chemical manufacturers. Suppliers now offer various packaging options ranging from gram-scale quantities for laboratory use to kilogram batches for industrial applications. Pricing trends reflect the compound's position as a niche chemical intermediate, with fluctuations tied to raw material costs and regional production capacities. Current market analysis suggests steady growth in demand, particularly from the Asia-Pacific region where chemical innovation hubs are expanding rapidly.
Future research directions for 2,6-dichloro-α-chlorobenzaldoxime may explore its potential in catalysis and energy storage applications, building on its redox-active properties. The compound's structural features make it an interesting candidate for developing metal-organic frameworks (MOFs) or coordination polymers, areas that are receiving substantial research funding globally. As computational chemistry tools become more sophisticated, in silico studies of this molecule's interaction with biological targets or material surfaces may provide valuable insights for tailored applications.
For researchers and industry professionals seeking technical information about 2,6-dichloro-α-chlorobenzaldoxime, several authoritative resources are available. The Reaxys database contains extensive physicochemical data, while SciFinder provides comprehensive literature references. Recent patent filings related to this compound reveal innovative applications in electronic materials and specialty coatings, indicating expanding utility beyond traditional chemical synthesis. Analytical method development papers frequently cite this compound when discussing HPLC separation techniques for structurally similar aromatic compounds.
Environmental fate studies of 6579-27-7 indicate moderate persistence in soil systems but rapid photodegradation in aqueous environments. These properties are relevant for researchers developing green chemistry protocols or assessing environmental impact of chemical processes. The compound's biodegradation pathways have been mapped in several microbial systems, providing data useful for waste treatment strategy development. Such information addresses growing concerns about sustainable chemical manufacturing and aligns with global initiatives for responsible chemical management.
In conclusion, 2,6-dichloro-α-chlorobenzaldoxime (CAS No. 6579-27-7) represents an important building block in modern chemical research and industrial applications. Its unique combination of reactivity, stability, and structural features continues to inspire innovative uses across multiple disciplines. As chemical science evolves toward more sustainable and precise methodologies, compounds like this will likely play increasingly important roles in addressing technological challenges and enabling new discoveries.
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